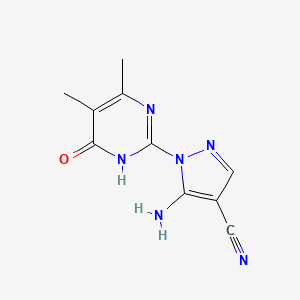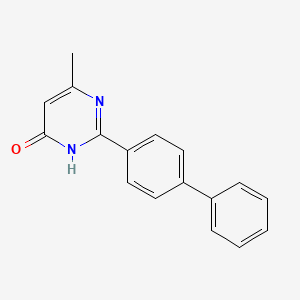
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole
Descripción general
Descripción
The compound “2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole” belongs to the class of organic compounds known as oxadiazoles . These are aromatic compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular formula of “2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole” is C6H11N3O . The InChI code is 1S/C6H11N3O/c1-2-5-8-9-6(10-5)3-4-7/h2-4,7H2,1H3 .Chemical Reactions Analysis
Again, while specific reactions involving “2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole” are not available, oxadiazoles are known to participate in a variety of chemical reactions. For instance, they can undergo copper (I)-catalyzed oxidative Ugi/aza-Wittig reactions .Physical And Chemical Properties Analysis
The molecular weight of “2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole” is 141.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 64.9 Ų .Aplicaciones Científicas De Investigación
- The compound belongs to the family of 1,3,4-oxadiazoles . These structures are considered to be privileged scaffolds for drug discovery and have been widely used in the design of new synthetic medicinal agents .
- The preparation of 1,3,4-oxadiazoles involves the chemoselective сyclocondensation of electrophilically activated nitroalkanes to (thio)semicarbazides or thiohydrazides .
- The reaction proceeds via the electrophilic activation of nitroalkanes in the presence of polyphosphoric acid .
- 1,3,4-oxadiazoles have been used in the design of various drugs, including antibiotics cefazolin and sulfamethizole, and the anticonvulsant acetazolamide .
- Derivatives of 1,3,4-oxadiazoles have shown promising antibiotic, anti-inflammatory and analgesic, anticancer, antiparasitic, antiviral, anticonvulsant, antidepressant, and antioxidant activities .
- These types of molecules are also applied in agromedicinal chemistry as insecticides, fungicides, virucides, and plant growth regulators .
- Nitroalkanes activated with polyphosphoric acid could serve as efficient electrophiles in reactions with amines and hydrazines, enabling various cascade transformations toward heterocyclic systems .
- This strategy was developed for an innovative synthetic protocol employing simultaneous or sequential annulation of two different heterocyclic cores, affording [1,2,4]triazolo [4,3- a ]quinolines with 1,3,4-oxadiazole substituents .
Chemistry of Heterocyclic Compounds
Medicinal Chemistry
Synthesis of Heterocyclic Compounds
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethyl-5-(1H-indol-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-2-11-14-15-12(16-11)10-7-8-5-3-4-6-9(8)13-10/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIKEZYXONLFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384386.png)

![3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384388.png)
![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384389.png)
![2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384394.png)

![2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1384397.png)
![2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1384398.png)


![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384402.png)

![7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384405.png)